N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a furamide, a phenyl group, a pyrrole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and thiophene rings, the introduction of the fluorophenyl group, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests a high degree of conjugation and aromaticity, which could influence its chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide group and the nonpolar aromatic rings .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Compounds with intricate structures, including those with pyridine, pyrrole, and thiophene moieties, have been explored for their potential as enzyme inhibitors and in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing promising results in tumor stasis in xenograft models, advancing into clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009). Another example is the design, synthesis, and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor, which selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug (Zhou et al., 2008).
Material Science Applications
In material science, aromatic polyamides and polyimides derived from complex molecular structures, including those with thiophene and furane units, have been synthesized for various applications. These materials exhibit remarkable properties such as solubility in organic solvents, thermal stability, and potential for electrochromic devices, making them suitable for heat-sensitive devices and other advanced material applications. For example, new fluorescent crosslinked aromatic polyamides containing thiophene and furane groups have been synthesized, showing high emission fluorescence and thermal decomposition characteristics suitable for specific applications (Sánchez et al., 2015).
Bio-imaging and Sensor Applications
For bio-imaging, a simple phenoxazine-based fluorescence chemosensor developed for discriminative detection of Cd2+ and CN− ions demonstrated significant potential. This sensor exhibited turn-on fluorescence emission for Cd2+ and has been successfully applied in live cell and zebrafish larvae imaging, showcasing the utility of complex molecular designs in biological applications (Ravichandiran et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[[4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHSFXPRSKXPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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